7-Chloro-1H-pyrazolo[4,3-b]pyridine
Overview
Description
7-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 7th position of the pyrazole ring distinguishes this compound from other pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-aminopyridine with hydrazine hydrate, followed by cyclization with a suitable carbonyl compound. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted derivatives, depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
7-Chloro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1H-pyrazolo[4,3-b]pyridine is primarily related to its ability to interact with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating cellular signaling pathways. This inhibition can lead to various therapeutic effects, such as anti-cancer or anti-inflammatory activities .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the chlorine atom at the 7th position, leading to different chemical reactivity and biological activity.
1H-Pyrazolo[4,3-c]pyridine: Has a different ring fusion pattern, resulting in distinct structural and functional properties.
1H-Pyrazolo[4,3-b]quinoline:
Uniqueness: The presence of the chlorine atom at the 7th position in 7-Chloro-1H-pyrazolo[4,3-b]pyridine imparts unique chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
7-chloro-1H-pyrazolo[4,3-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQRFKKCBULBSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548299 | |
Record name | 7-Chloro-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94220-43-6 | |
Record name | 7-Chloro-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-2H-pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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